molecular formula C9H16N2O2 B3024194 Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone CAS No. 73094-26-5

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone

Cat. No.: B3024194
CAS No.: 73094-26-5
M. Wt: 184.24 g/mol
InChI Key: PKXDNQMIUVUJGQ-QMMMGPOBSA-N
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Description

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is a synthetic organic compound that features a morpholine ring and a pyrrolidine ring connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the pyrrolidine structure.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a Michael addition reaction, where the morpholine reacts with an appropriate electrophile.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, connecting the morpholine and pyrrolidine rings. This can be achieved through a condensation reaction between the two intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the morpholine or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Corresponding oxides of the morpholine and pyrrolidine rings.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    Morpholine Derivatives: Compounds like 2-(morpholin-4-yl)ethanol and 4-(morpholin-4-yl)aniline share the morpholine ring structure.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-(pyrrolidin-2-yl)methanamine share the pyrrolidine ring structure.

Uniqueness: Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is unique due to the combination of both morpholine and pyrrolidine rings connected through a methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXDNQMIUVUJGQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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